5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane-8-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features multiple functional groups, including benzyloxycarbonyl and tert-butoxycarbonyl, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common approach is to first prepare the spirocyclic core, followed by the introduction of the benzyloxycarbonyl and tert-butoxycarbonyl groups. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane-8-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups into more reactive forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[34]octane-8-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its functional groups can be modified to attach fluorescent tags or other markers, enabling the visualization of biological processes.
Medicine
In medicinal chemistry, 5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane-8-carboxylic acid is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane-8-carboxylic acid shares similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.
- Compounds with similar functional groups, such as benzyloxycarbonyl and tert-butoxycarbonyl, include N-Boc-protected amines and carbamates.
Uniqueness
What sets this compound apart is its combination of spirocyclic structure and multiple protecting groups. This unique combination allows for selective reactions and the creation of complex molecules with diverse applications.
Properties
Molecular Formula |
C20H26N2O6 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxycarbonyl-2,5-diazaspiro[3.4]octane-8-carboxylic acid |
InChI |
InChI=1S/C20H26N2O6/c1-19(2,3)28-17(25)21-12-20(13-21)15(16(23)24)9-10-22(20)18(26)27-11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,23,24) |
InChI Key |
QJNHLQBGGFLTJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCN2C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.